1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate

Catalog No.
S16108588
CAS No.
6328-27-4
M.F
C11H11Cl2NO2
M. Wt
260.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbama...

CAS Number

6328-27-4

Product Name

1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate

IUPAC Name

1-chlorobut-3-en-2-yl N-(3-chlorophenyl)carbamate

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

InChI

InChI=1S/C11H11Cl2NO2/c1-2-10(7-12)16-11(15)14-9-5-3-4-8(13)6-9/h2-6,10H,1,7H2,(H,14,15)

InChI Key

QGCTXZQTQKRWJW-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCl)OC(=O)NC1=CC(=CC=C1)Cl

1-Chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique structure featuring a chlorinated butene moiety and a phenyl carbamate group. The compound's molecular formula is C12H12Cl2N2O2, indicating the presence of two chlorine atoms, which contribute to its reactivity and potential biological activity. Carbamates are known for their applications in agriculture as pesticides and herbicides due to their ability to inhibit specific enzymes in target organisms.

The reactivity of 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate can be attributed to the presence of both the carbamate functional group and the double bond in the butene chain. Typical reactions involving this compound may include:

  • Nucleophilic Substitution: The carbamate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In aqueous environments, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.
  • Elimination Reactions: The double bond in the butene moiety may participate in elimination reactions, potentially leading to isomerization or polymerization under certain conditions.

Carbamates are primarily known for their biological activity as insecticides. They function by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. This inhibition leads to an accumulation of acetylcholine, resulting in paralysis and death of the insect. Additionally, some studies suggest that 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate may exhibit antifungal properties, although specific data on its efficacy against various pathogens require further investigation.

The synthesis of 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate can be achieved through several methods:

  • Carbamoylation Reaction: This involves reacting a suitable amine with a chloroformate or carbonyl compound under controlled conditions to form the carbamate.
  • Alkene Formation: The butene moiety can be synthesized via elimination reactions from corresponding alcohols or halides.
  • Chlorination: Chlorination of appropriate precursors can introduce chlorine atoms into the molecule, enhancing its reactivity.

1-Chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate has potential applications in:

  • Agriculture: As an insecticide or herbicide, it may be used to control pest populations effectively.
  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Interaction studies involving 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate have shown that it can interact with various biological macromolecules. For instance:

  • Enzyme Inhibition: It has been studied for its inhibitory effects on acetylcholinesterase and other enzymes involved in metabolic pathways.
  • Protein Binding: The compound's ability to bind with proteins could influence its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate. Here are a few notable examples:

Compound NameStructureUnique Features
CarbarylC12H15NO2Widely used as an insecticide; inhibits acetylcholinesterase
MethomylC11H15NA potent carbamate insecticide with high toxicity; acts similarly on nerve function
ChlorprophamC10H12ClNUsed primarily as a herbicide; has different functional groups affecting its specificity

These compounds highlight the uniqueness of 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate due to its specific chlorinated structure and potential dual activity as both an insecticide and antifungal agent.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

259.0166840 g/mol

Monoisotopic Mass

259.0166840 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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